molecular formula C18H23N3O3 B11599319 5-Methyl-2-(3-nitrophenyl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

5-Methyl-2-(3-nitrophenyl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B11599319
M. Wt: 329.4 g/mol
InChI Key: MIWXVDNVURJNCJ-UHFFFAOYSA-N
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Description

5-Methyl-2-(3-nitrophenyl)-7-propyl-1,3-diazatricyclo[3311~3,7~]decan-6-one is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(3-nitrophenyl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a nitrophenyl derivative with a diazatricyclodecanone precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetonitrile, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(3-nitrophenyl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles in an aprotic solvent.

Major Products

    Oxidation: Formation of corresponding nitroso or hydroxylamine derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methyl-2-(3-nitrophenyl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(3-nitrophenyl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-(3-nitrophenyl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one stands out due to its unique tricyclic structure, which imparts specific chemical and biological properties not commonly found in other compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H23N3O3

Molecular Weight

329.4 g/mol

IUPAC Name

5-methyl-2-(3-nitrophenyl)-7-propyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C18H23N3O3/c1-3-7-18-11-19-9-17(2,16(18)22)10-20(12-18)15(19)13-5-4-6-14(8-13)21(23)24/h4-6,8,15H,3,7,9-12H2,1-2H3

InChI Key

MIWXVDNVURJNCJ-UHFFFAOYSA-N

Canonical SMILES

CCCC12CN3CC(C1=O)(CN(C2)C3C4=CC(=CC=C4)[N+](=O)[O-])C

Origin of Product

United States

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